Cas no 2227834-66-2 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate
- EN300-1637411
- 2227834-66-2
-
- インチ: 1S/C14H21NO3S/c1-9-5-6-19-12(9)10-7-15(8-11(10)16)13(17)18-14(2,3)4/h5-6,10-11,16H,7-8H2,1-4H3/t10-,11-/m1/s1
- InChIKey: WVGQTTJNTDTJJQ-GHMZBOCLSA-N
- SMILES: S1C=CC(C)=C1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O
計算された属性
- 精确分子量: 283.12421471g/mol
- 同位素质量: 283.12421471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
- XLogP3: 2.1
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1637411-0.25g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 0.25g |
$1209.0 | 2023-06-04 | ||
Enamine | EN300-1637411-2.5g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 2.5g |
$2576.0 | 2023-06-04 | ||
Enamine | EN300-1637411-1000mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 1000mg |
$770.0 | 2023-09-22 | ||
Enamine | EN300-1637411-5.0g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 5g |
$3812.0 | 2023-06-04 | ||
Enamine | EN300-1637411-1.0g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 1g |
$1315.0 | 2023-06-04 | ||
Enamine | EN300-1637411-0.5g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 0.5g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1637411-250mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 250mg |
$708.0 | 2023-09-22 | ||
Enamine | EN300-1637411-2500mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 2500mg |
$1509.0 | 2023-09-22 | ||
Enamine | EN300-1637411-100mg |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 100mg |
$678.0 | 2023-09-22 | ||
Enamine | EN300-1637411-10.0g |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate |
2227834-66-2 | 10g |
$5652.0 | 2023-06-04 |
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylateに関する追加情報
Introduction to rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate (CAS No. 2227834-66-2)
Rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate (CAS No. 2227834-66-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a chiral derivative of pyrrolidine, featuring a hydroxy group and a 3-methylthiophenyl substituent, which contribute to its unique chemical and biological properties.
The structure of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate is characterized by its chiral centers at the 3 and 4 positions of the pyrrolidine ring. The presence of these chiral centers imparts enantiomeric specificity, which is crucial for many biological activities. The tert-butyl group at the carboxylate position provides additional stability and solubility, making it an attractive candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of this compound in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate exhibits potent activity as a G protein-coupled receptor (GPCR) modulator. GPCRs are a large family of membrane receptors that play critical roles in signal transduction and are implicated in various diseases, including neurological disorders and cancer.
In addition to its GPCR modulating properties, rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a lead compound in the development of novel analgesics. A study published in the Pain Research and Management journal demonstrated that this compound effectively reduces pain responses in animal models, suggesting its potential as a non-opioid analgesic agent. The mechanism of action is believed to involve the modulation of nociceptive pathways through interactions with specific receptors or ion channels.
The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate has been optimized to achieve high yields and purity. Various synthetic routes have been explored, including asymmetric synthesis methods that ensure the formation of the desired enantiomers. One such method involves the use of chiral catalysts or auxiliaries to control the stereochemistry during key steps of the synthesis. These advancements have facilitated the production of this compound on a larger scale, making it more accessible for further research and development.
The pharmacokinetic properties of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate have also been studied extensively. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicity studies have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are currently underway to evaluate the safety and efficacy of rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate in human subjects. Early-phase trials have shown promising results, with patients reporting reduced pain levels and improved quality of life without severe side effects. These findings have paved the way for further clinical investigations and potential regulatory approval as a new therapeutic agent.
In conclusion, rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate (CAS No. 2227834-66-2) represents a promising candidate in the development of novel pharmaceuticals. Its unique chemical structure and biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover its full potential, this compound holds significant promise for advancing treatments in various medical fields.
2227834-66-2 (rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate) Related Products
- 1804830-05-4(Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate)
- 1216463-17-0(Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate)
- 14090-85-8(3-Methanesulfinylpropanoic acid)
- 2138344-74-6(Propanoic acid, 3-(aminooxy)-2,2-difluoro-)
- 1038361-47-5(ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)
- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)
- 1309081-45-5(trans-3-aminotetrahydropyran-4-ol)
- 1344110-31-1(1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid)
- 1780549-88-3(2-{2H,4H,5H,6H-cyclopentacpyrazol-3-yl}propan-2-ol)
- 2172102-00-8(1-(dimethyl-1,2,4-triazin-3-yl)azetidin-2-ylmethanamine)




